molecular formula C19H19BrN2O2 B2900509 4-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 923082-02-4

4-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2900509
CAS No.: 923082-02-4
M. Wt: 387.277
InChI Key: ZHDSTNDWCSSQQM-UHFFFAOYSA-N
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Description

4-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound known for its unique structure and properties.

Preparation Methods

The synthesis of 4-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The preparation of piperidine derivatives, which are crucial intermediates, involves various synthetic routes such as hydrogenation, cyclization, and cycloaddition .

Chemical Reactions Analysis

4-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing various compounds.

    Biology: It is used in the study of biological pathways and molecular interactions.

    Industry: It is used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to specific receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

4-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other similar compounds such as:

  • 4-bromo-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
  • 4-bromo-N-(4-bromo-3-methyl-phenyl)benzamide
  • 4-bromo-N-(1-methyl-hexyl)benzamide

These compounds share similar structural features but differ in their specific functional groups and properties, which can influence their reactivity and applications .

Properties

IUPAC Name

4-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-13-12-16(21-19(24)14-5-7-15(20)8-6-14)9-10-17(13)22-11-3-2-4-18(22)23/h5-10,12H,2-4,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDSTNDWCSSQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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